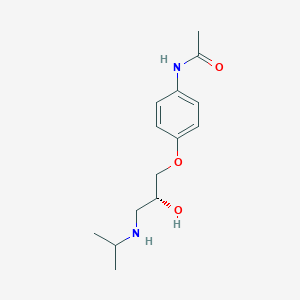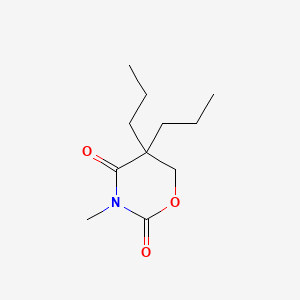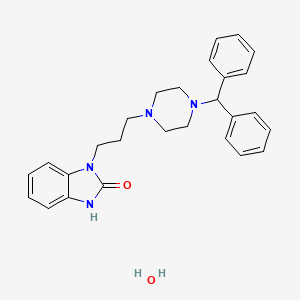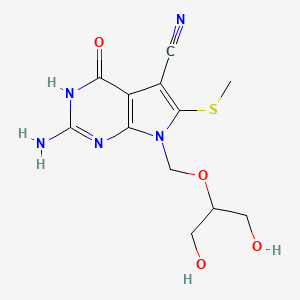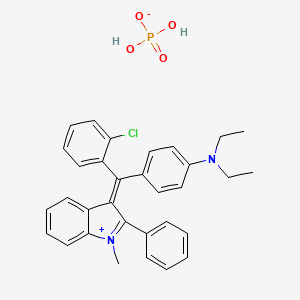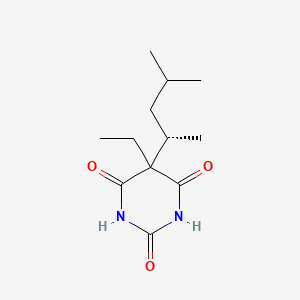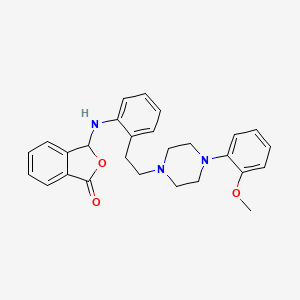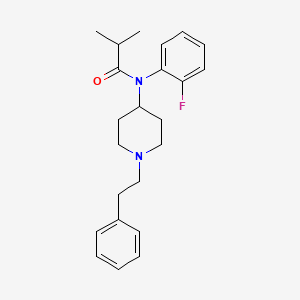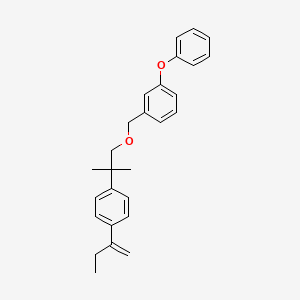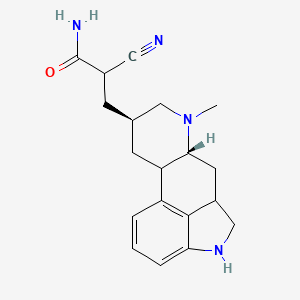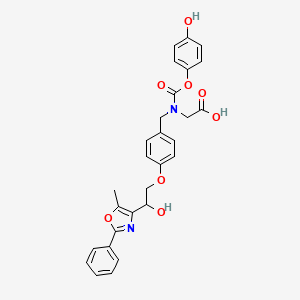
Ergoline-8-carboxamide, 2-bromo-N-(3-(dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-propyl-, (8beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ergoline-8-carboxamide, 2-bromo-N-(3-(dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-propyl-, (8beta)- is a synthetic compound belonging to the ergoline family Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline-8-carboxamide, 2-bromo-N-(3-(dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-propyl-, (8beta)- typically involves multiple steps:
Starting Material: The synthesis begins with an ergoline derivative as the core structure.
Amidation: The carboxamide group is introduced through an amidation reaction, often using reagents like carbodiimides to activate the carboxylic acid group.
Alkylation: The propyl group at the 6-position is introduced via an alkylation reaction, typically using propyl halides.
Dimethylamino Propylation: The dimethylamino propyl group is added through a nucleophilic substitution reaction, using appropriate alkylating agents.
Ethylamino Carbonylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The bromine atom at the 2-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Propyl alcohol, propyl aldehyde, propionic acid.
Reduction: Corresponding amines.
Substitution: Various substituted ergoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various ergoline derivatives with potential pharmacological activities.
Study of Reaction Mechanisms: Helps in understanding the reactivity and mechanisms of ergoline compounds.
Biology
Receptor Binding Studies: Investigated for its binding affinity to various receptors, including serotonin and dopamine receptors.
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in neurological pathways.
Medicine
Pharmacological Research: Explored for its potential therapeutic effects in treating neurological disorders such as migraines and Parkinson’s disease.
Drug Development: Used as a lead compound for developing new drugs with improved efficacy and safety profiles.
Industry
Chemical Manufacturing: Utilized in the production of other ergoline-based compounds.
Pharmaceuticals: Potential use in the formulation of medications targeting neurological conditions.
Mechanism of Action
The mechanism of action of Ergoline-8-carboxamide, 2-bromo-N-(3-(dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-propyl-, (8beta)- involves its interaction with specific molecular targets, primarily receptors in the central nervous system. It may act as an agonist or antagonist at serotonin and dopamine receptors, modulating neurotransmitter release and activity. This interaction can influence various neurological pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Lysergic Acid Diethylamide (LSD): Another ergoline derivative known for its potent psychoactive effects.
Ergotamine: Used in the treatment of migraines due to its vasoconstrictive properties.
Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.
Uniqueness
Ergoline-8-carboxamide, 2-bromo-N-(3-(dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-propyl-, (8beta)- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other ergoline derivatives. Its combination of bromine, dimethylamino propyl, and ethylamino carbonyl groups may result in unique receptor binding profiles and biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
126554-47-0 |
|---|---|
Molecular Formula |
C26H38BrN5O2 |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
(6aR,9R)-5-bromo-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C26H38BrN5O2/c1-5-11-31-16-17(25(33)32(26(34)28-6-2)13-8-12-30(3)4)14-19-18-9-7-10-21-23(18)20(15-22(19)31)24(27)29-21/h7,9-10,17,19,22,29H,5-6,8,11-16H2,1-4H3,(H,28,34)/t17-,19?,22-/m1/s1 |
InChI Key |
GLKOUABGPOYJSM-MVPHGSNYSA-N |
Isomeric SMILES |
CCCN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)C(=O)N(CCCN(C)C)C(=O)NCC |
Canonical SMILES |
CCCN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)C(=O)N(CCCN(C)C)C(=O)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


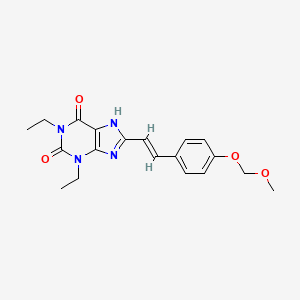
![(E)-but-2-enedioic acid;2-(dimethylamino)ethyl (2S)-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B12777526.png)
![[(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B12777531.png)
